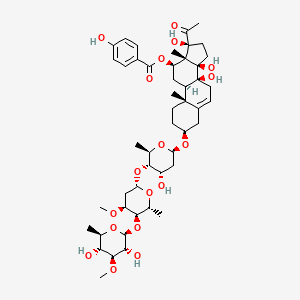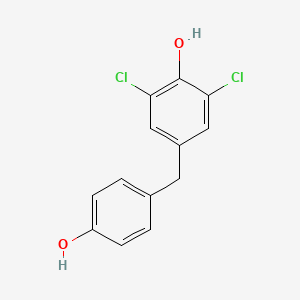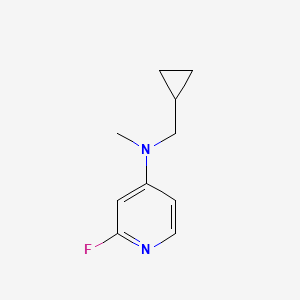
(S)-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hydrochloride is a chemical compound with significant interest in various scientific fields It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with an ethanamine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hydrochloride typically involves several steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the phenyl ring: The starting material, 2,6-difluoro-4-methoxyphenol, is prepared through a series of reactions involving fluorination and methoxylation.
Introduction of the ethanamine side chain: The phenyl ring is then subjected to a reaction with an appropriate amine source, such as ethylamine, under controlled conditions to form the ethanamine side chain.
Resolution of enantiomers: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques to obtain the desired (S)-enantiomer.
Formation of hydrochloride salt: The final step involves the conversion of the free base into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(S)-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Difluoro-4-methoxyphenylboronic acid
- 2,6-Difluoro-4-methoxyphenol
- 2,5-Difluoro-4-methoxyphenylboronic acid
Uniqueness
(S)-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hydrochloride is unique due to its specific structural features, such as the presence of the ethanamine side chain and the (S)-enantiomer. These characteristics confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C9H12ClF2NO |
|---|---|
Peso molecular |
223.65 g/mol |
Nombre IUPAC |
(1S)-1-(2,6-difluoro-4-methoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-5(12)9-7(10)3-6(13-2)4-8(9)11;/h3-5H,12H2,1-2H3;1H/t5-;/m0./s1 |
Clave InChI |
SWNYDDQVCAISKQ-JEDNCBNOSA-N |
SMILES isomérico |
C[C@@H](C1=C(C=C(C=C1F)OC)F)N.Cl |
SMILES canónico |
CC(C1=C(C=C(C=C1F)OC)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Bromophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride](/img/structure/B13434885.png)





![tert-butyl N-[(1R,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate](/img/structure/B13434919.png)


![(1Z)-bis({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate](/img/structure/B13434930.png)

![(Z)-N'-hydroxy-2-[4-(trifluoromethyl)piperidin-1-yl]ethanimidamide](/img/structure/B13434941.png)


